molecular formula C11H14N2O3 B8376798 6-(Tert-butylcarbamoyl)nicotinic acid

6-(Tert-butylcarbamoyl)nicotinic acid

Cat. No. B8376798
M. Wt: 222.24 g/mol
InChI Key: YOTSMUVJKIIMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321761B2

Procedure details

250 mg of 5-(methoxycarbonyl)picolinic acid was coupled to tert-butylamine via Procedure G. Crude methyl 6-(tert-butylcarbamoyl)nicotinate was hydrolyzed via Procedure M to yield 250 mg of 6-(tert-butylcarbamoyl)nicotinic acid. 60 mg of 4-chloro-3-(pyridin-2-yl)aniline was coupled to 6-(tert-butylcarbamoyl)nicotinic acid via Procedure G. The crude product was purified by reverse phase HPLC to yield N2-tert-butyl-N5-(4-chloro-3-(pyridin-2-yl)phenyl)pyridine-2,5-dicarboxamide. MS (Q1) 409 (M)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 6-(tert-butylcarbamoyl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(C1C=CC(C(O)=O)=NC=1)=O.C(N)(C)(C)C.[C:19]([NH:23][C:24]([C:26]1[CH:35]=[CH:34][C:29]([C:30]([O:32]C)=[O:31])=[CH:28][N:27]=1)=[O:25])([CH3:22])([CH3:21])[CH3:20]>>[C:19]([NH:23][C:24]([C:26]1[CH:35]=[CH:34][C:29]([C:30]([OH:32])=[O:31])=[CH:28][N:27]=1)=[O:25])([CH3:22])([CH3:20])[CH3:21]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Step Three
Name
methyl 6-(tert-butylcarbamoyl)nicotinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC(=O)C1=NC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.